molecular formula C17H17Cl2N3O B275534 {[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE

{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE

Cat. No.: B275534
M. Wt: 350.2 g/mol
InChI Key: SQLGHUMRXAXZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic compound that features a dichlorophenyl group, a furan ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the dichlorophenyl-furan intermediate: This step involves the reaction of 2,5-dichlorobenzaldehyde with furfural in the presence of a base to form the intermediate.

    Imidazole coupling: The intermediate is then reacted with 1H-imidazole under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of {[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine
  • N-{[5-(2,5-dichlorophenyl)-2-thienyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine

Uniqueness

{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C17H17Cl2N3O

Molecular Weight

350.2 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C17H17Cl2N3O/c18-13-2-4-16(19)15(10-13)17-5-3-14(23-17)11-20-6-1-8-22-9-7-21-12-22/h2-5,7,9-10,12,20H,1,6,8,11H2

InChI Key

SQLGHUMRXAXZHO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl

Origin of Product

United States

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